4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole
Description
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole is a complex organic compound that combines several unique structural motifs
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-8-2-11(19-13(17-8)14-6-16-19)21-9-3-18(4-9)12(20)10-5-22-7-15-10/h2,5-7,9H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBAHDFZYWMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CSC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole often begins with the preparation of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, which is then functionalized to introduce the azetidine ring and thiazole moiety. The process typically involves multi-step organic reactions including nucleophilic substitutions, cyclizations, and oxidations.
Industrial Production Methods: : The industrial production of this compound would likely be carried out using a stepwise approach, optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Advanced techniques like continuous flow synthesis might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole can undergo a variety of chemical reactions due to its diverse functional groups. These include:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the azetidine or thiazole rings.
Substitution: : Nucleophilic or electrophilic substitution can occur on the triazole or thiazole rings.
Common Reagents and Conditions
Oxidizing agents like m-Chloroperoxybenzoic acid (m-CPBA)
Reducing agents such as sodium borohydride (NaBH4)
Substitution reactions using reagents like sodium hydride (NaH) or alkyl halides
Major Products Formed: : The products depend on the specific reactions undertaken, but they can include substituted triazolopyrimidines, modified thiazoles, and various heterocyclic derivatives.
Scientific Research Applications
Anti-Cancer Activity
Several studies have highlighted the potential of triazolo-pyrimidine derivatives, including those related to the compound , as inhibitors of cancer cell proliferation. For instance, derivatives of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific kinases like c-Met, which is associated with tumor growth and metastasis .
Table 1: Cytotoxicity of Triazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
The above data indicates that certain derivatives exhibit IC50 values below 5 μM, suggesting strong anti-cancer activity .
Neuroprotective Effects
Research has also pointed to the neuroprotective properties of compounds containing triazole moieties. For example, compounds similar to 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole have been investigated for their ability to modulate tau protein aggregation in neurodegenerative diseases like Alzheimer's disease . The inhibition of tau aggregation is crucial since it is implicated in neuronal dysfunction and degeneration.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance pharmacological activity. The introduction of the thiazole and azetidine moieties is particularly significant as these structures can influence biological activity through their interactions with biological targets.
Table 2: Synthetic Pathways for Triazolo-Pyrimidine Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| Step 1 | Reaction of 5-methyl-triazole with carbonyl compounds | Intermediate |
| Step 2 | Cyclization with azetidine derivatives | Target Compound |
| Step 3 | Functionalization with thiazole moiety | Final Product |
Case Study: Inhibition of c-Met Kinase
A notable study demonstrated that a derivative related to our compound exhibited potent inhibitory activity against c-Met kinase with an IC50 comparable to established drugs like Foretinib . This highlights its potential as a therapeutic agent in oncology.
Case Study: Neuroprotective Properties
Another study investigated the effects of triazolo-pyrimidine derivatives on tau protein aggregation in cellular models of Alzheimer's disease. Results indicated that these compounds could significantly reduce tau oligomerization, suggesting a protective effect against neurodegeneration .
Mechanism of Action
The mechanism of action of 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole varies depending on its application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The triazolopyrimidine moiety, for example, is known to bind to enzyme active sites, potentially inhibiting their function. Pathways involved could include signal transduction pathways, metabolic pathways, or cellular replication mechanisms.
Comparison with Similar Compounds
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole stands out due to its unique combination of structural features and reactivity. Similar compounds include:
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: : These compounds share the core triazolopyrimidine structure but lack the azetidine and thiazole functionalities.
Azetidine derivatives: : Compounds featuring the azetidine ring but not the triazolopyrimidine or thiazole groups.
Thiazole derivatives: : Molecules with the thiazole ring but without the other functional groups present in this compound.
This multi-functional nature makes this compound particularly versatile and valuable in various scientific and industrial applications.
Biological Activity
The compound 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Triazole and Pyrimidine Moieties : Known for their role in various biological activities, including anti-cancer and anti-inflammatory effects.
- Azetidine Ring : This five-membered ring can enhance the lipophilicity and bioavailability of the compound.
- Thiazole Component : Often associated with antimicrobial and antifungal properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. The IC50 values for such compounds ranged from 1.06 to 2.73 μM against A549, MCF-7, and HeLa cell lines . The mechanism of action typically involves induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Antimicrobial Activity
The thiazole moiety has been linked to antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit bacterial growth effectively. For example, similar derivatives have shown activity against Mycobacterium tuberculosis, with IC90 values indicating significant efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The introduction of specific substituents at various positions on the triazole or thiazole rings can enhance potency. For instance, modifications that increase hydrophilicity or alter electronic properties can lead to improved interactions with biological targets .
Table 1: Biological Activities of Related Compounds
| Compound ID | Target | IC50 (μM) | Activity Description |
|---|---|---|---|
| 12e | c-Met | 0.090 | Significant kinase inhibition |
| 6a | M. tuberculosis | 1.35 - 2.18 | Effective against TB |
| 12g | A549 | 1.06 | Induces apoptosis |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methyl Group Addition | Increased lipophilicity |
| Hydroxyl Substitution | Enhanced hydrogen bonding |
| Thiazole Ring | Improved antimicrobial action |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating a series of triazolo-pyrimidine derivatives, compound 12e was found to induce late apoptosis in A549 cells while arresting them in the G0/G1 phase. This suggests a dual mechanism where it not only inhibits cell proliferation but also promotes programmed cell death .
Case Study 2: Antimicrobial Properties
Another research effort focused on synthesizing thiazole-based compounds for their anti-tubercular activity. The most active compounds exhibited IC90 values between 3.73 to 4.00 μM against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for resistant strains .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole, and how do reaction conditions influence yield?
- The compound is typically synthesized via multi-step reactions involving azetidine ring formation, triazolopyrimidine coupling, and thiazole acylation. Key steps include using diethyl oxalate and sodium hydride in toluene for cyclization . Yield optimization often requires precise control of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of intermediates. For example, excess acyl chloride derivatives may improve acylation efficiency but risk side-product formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying azetidine and triazole ring connectivity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and thiazole (C-S) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates purity .
Q. How can researchers design experiments to optimize reaction conditions for this compound’s synthesis?
- Use Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to systematically vary parameters like temperature, solvent, and catalyst loading. This reduces the number of trials while identifying synergistic effects. For instance, central composite designs have been applied to triazole derivatives to maximize yield .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound and its analogs?
- Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can predict binding affinities. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations refine interaction profiles, particularly for the triazole and thiazole moieties . Machine learning models trained on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) further prioritize candidates for in vitro testing .
Q. How do structural modifications to the azetidine or triazolopyrimidine moieties alter the compound’s physicochemical properties?
- Substituent effects on solubility and logP can be quantified using Hammett constants or computational tools like COSMO-RS. For example, replacing the 5-methyl group in the triazolopyrimidine with electron-withdrawing groups (e.g., -CF₃) increases hydrophobicity, impacting membrane permeability .
Q. What methodologies resolve contradictions in biological activity data between in silico predictions and experimental assays?
- Apply statistical meta-analysis to identify confounding variables (e.g., assay pH, cell line variability). For instance, discrepancies in antifungal activity may arise from differences in fungal membrane composition. Cross-validation with orthogonal assays (e.g., isothermal titration calorimetry) clarifies binding mechanisms .
Q. How can researchers leverage structure-activity relationship (SAR) studies to improve target selectivity?
- Systematic SAR requires synthesizing analogs with incremental changes (e.g., azetidine ring size, thiazole substituents). For example, replacing the azetidine with a pyrrolidine ring reduced off-target kinase inhibition in related triazolopyrimidines .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes cyclization | |
| Solvent | Toluene/DMF (3:1) | Balances polarity | |
| Catalyst | NaH (1.2 eq) | Avoids over-alkylation |
Table 2: Computational Tools for Activity Prediction
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to 14-α-demethylase | |
| COSMO-RS | Solubility/logP prediction | |
| Gaussian 16 | QM/MM interaction energy calculation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
